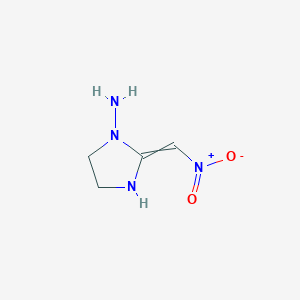
1-Butyl-3-methylcyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-methylcyclopentene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. The molecular formula of 1-Butyl-3-methylcyclopentene is C10H18, and it features a five-membered ring with a butyl group and a methyl group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylcyclopentene can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentene with butyl and methyl groups. This can be achieved through Friedel-Crafts alkylation, where cyclopentene reacts with butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1-Butyl-3-methylcyclopentene typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-3-methylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond can convert 1-Butyl-3-methylcyclopentene to 1-Butyl-3-methylcyclopentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 1-Butyl-3-methylcyclopentane.
Substitution: Halogenated derivatives such as 1-Butyl-3-methylcyclopentyl chloride or bromide.
Applications De Recherche Scientifique
1-Butyl-3-methylcyclopentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of cycloalkenes with biological molecules.
Medicine: Research into potential pharmacological properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-methylcyclopentene involves its interaction with various molecular targets and pathways. The double bond in the cyclopentene ring makes it reactive towards electrophiles and nucleophiles. The compound can participate in addition reactions, where the double bond is broken, and new bonds are formed with other molecules. This reactivity is crucial for its applications in synthesis and research.
Comparaison Avec Des Composés Similaires
Cyclopentene: A simpler cycloalkene with no substituents.
1-Butylcyclopentene: Similar structure but lacks the methyl group.
3-Methylcyclopentene: Similar structure but lacks the butyl group.
Uniqueness: 1-Butyl-3-methylcyclopentene is unique due to the presence of both butyl and methyl groups, which influence its chemical properties and reactivity. The combination of these substituents makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
57497-24-2 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1-butyl-3-methylcyclopentene |
InChI |
InChI=1S/C10H18/c1-3-4-5-10-7-6-9(2)8-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
XZWJSYOVJFWQLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)

![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
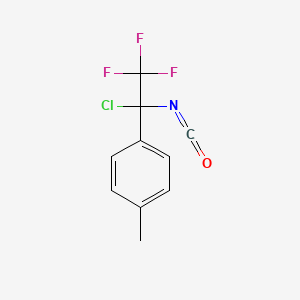
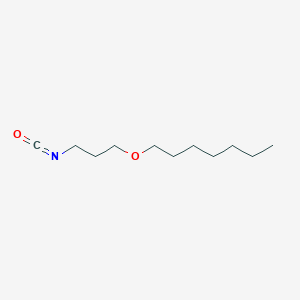
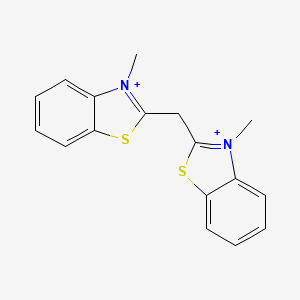
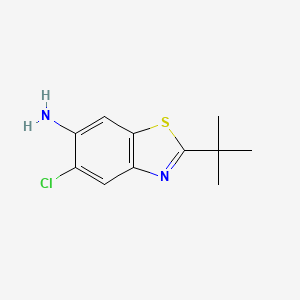
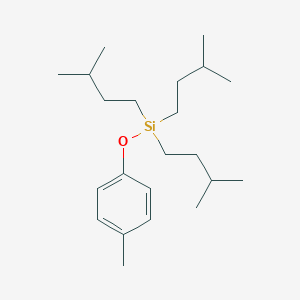
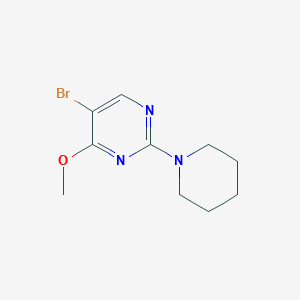
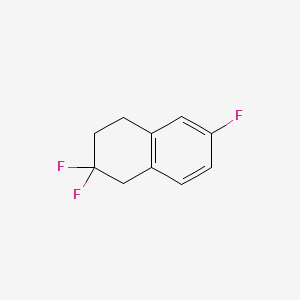
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
